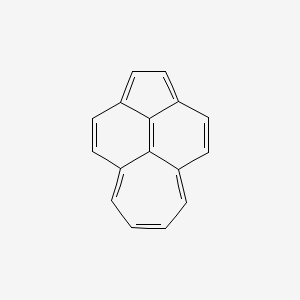
4,7-Dipropyldec-5-yne-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dipropyldec-5-yne-4,7-diol is an organic compound with the molecular formula C16H30O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and features a triple bond between the fifth and sixth carbon atoms in its decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dipropyldec-5-yne-4,7-diol typically involves the reaction of 2-butyne-1,4-diol with propyl groups under specific conditions. One common method involves the use of acetylene and sodium acetylide in a solvent like xylene, followed by the addition of propyl groups . The reaction conditions often require controlled temperatures and pressures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product from any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dipropyldec-5-yne-4,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
4,7-Dipropyldec-5-yne-4,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4,7-Dipropyldec-5-yne-4,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and the triple bond play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of enzymes or disrupting cellular processes through its unique structural features .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol: Another diol with similar structural features but different substituents.
1,3-Dioxane derivatives: Compounds with similar diol functionalities but different ring structures.
Uniqueness
4,7-Dipropyldec-5-yne-4,7-diol is unique due to its specific arrangement of propyl groups and the presence of a triple bond, which imparts distinct chemical and physical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
6324-55-6 |
|---|---|
Molekularformel |
C16H30O2 |
Molekulargewicht |
254.41 g/mol |
IUPAC-Name |
4,7-dipropyldec-5-yne-4,7-diol |
InChI |
InChI=1S/C16H30O2/c1-5-9-15(17,10-6-2)13-14-16(18,11-7-3)12-8-4/h17-18H,5-12H2,1-4H3 |
InChI-Schlüssel |
DYFAWJHYTBCXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C#CC(CCC)(CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



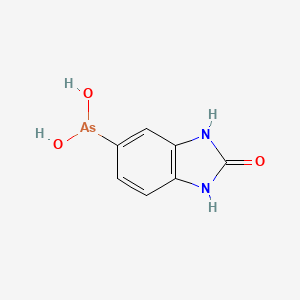
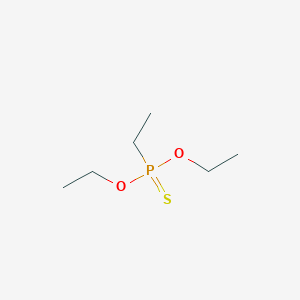
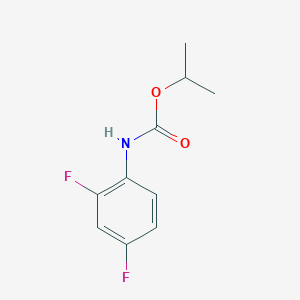
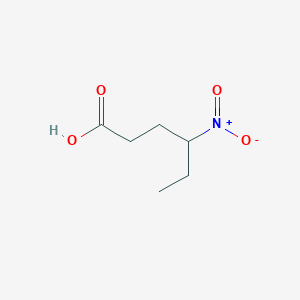
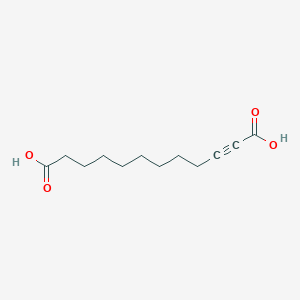
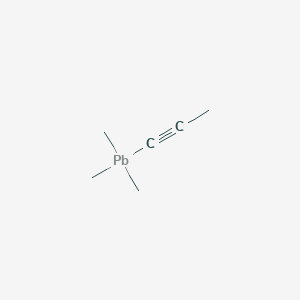
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
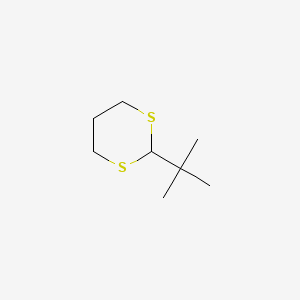
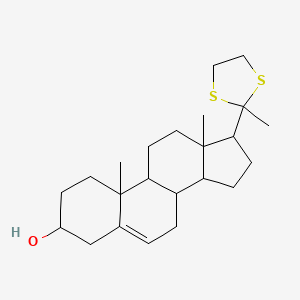
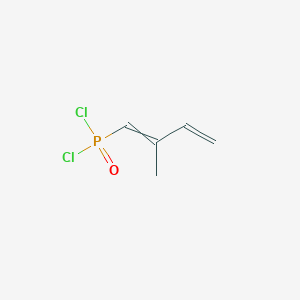

![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
